1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO5S2/c1-12-15(17)5-2-6-16(12)25(21,22)18-8-7-14(10-18)24(19,20)11-13-4-3-9-23-13/h2-6,9,14H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKQYKFGNMEBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1797344-20-7 |
| Molecular Formula | C15H16ClNO5S2 |
| Molecular Weight | 389.9 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The sulfonyl groups present in the structure are known to enhance binding affinity and specificity towards target proteins.
Antiviral Activity
Research indicates that compounds with similar structural features exhibit antiviral properties. For instance, derivatives containing furan and pyrrolidine moieties have shown significant activity against viral infections, including HIV and influenza viruses. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell entry pathways .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of related compounds, providing insights into the potential efficacy of this pyrrolidine derivative:
- Antiviral Studies : In vitro assays demonstrated that related compounds exhibit IC50 values in the low micromolar range against various viruses, suggesting that this compound may possess similar antiviral activity .
- Antibacterial Activity : Compounds featuring pyrrole and furan rings have been reported to show antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
Case Study 1: Antiviral Screening
A study conducted on a series of pyrrolidine derivatives revealed that modifications at the sulfonyl group significantly enhanced antiviral activity against HIV-1 reverse transcriptase. The most active compound in this series had an IC50 value of 2.95 μM, indicating strong potential for therapeutic application .
Case Study 2: Antibacterial Evaluation
In another investigation, a related compound was tested for its antibacterial properties using a panel of pathogens. Results indicated that it exhibited potent activity against Pseudomonas putida, reinforcing the hypothesis that structural components such as the furan ring contribute to increased bioactivity .
Comparison with Similar Compounds
Substituent Effects on Reactivity
Pharmacological Potential
- The thiadiazol-furan hybrid in demonstrates how heterocyclic extensions can diversify biological targets, suggesting the target compound might be optimized for similar applications (e.g., kinase inhibition).
- Glimepiride highlights the therapeutic relevance of pyrrolidine sulfonates, though the target compound’s dual sulfonyl groups may require further metabolic stability studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
